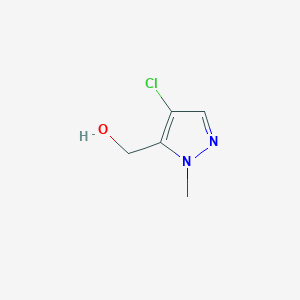

(4-chloro-1-methyl-1H-pyrazol-5-yl)methanol

描述

属性

IUPAC Name |

(4-chloro-2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJIJQWZGOYQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310379-29-3 | |

| Record name | (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反应分析

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol: undergoes various types of chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral medium.

Reduction: LiAlH₄, in anhydrous ether.

Substitution: Nucleophiles like hydroxide (OH⁻), in polar aprotic solvents.

Major Products Formed:

Oxidation: 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-hydroxy-1-methyl-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, such as oxidation and substitution, making it valuable in developing new synthetic methodologies.

Reactions Involved

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The chloro group can be reduced to yield dechlorinated products.

- Substitution: The chloro group is amenable to nucleophilic substitution, allowing the creation of diverse derivatives.

Biological Applications

Antimicrobial Properties

- Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of both chloro and hydroxymethyl groups enhances their interaction with microbial targets, potentially inhibiting growth.

Anti-inflammatory Effects

- Preliminary studies suggest potential anti-inflammatory properties due to modulation of inflammatory pathways. However, specific mechanisms remain to be fully elucidated.

Anticancer Activity

- Compounds similar to (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol have shown promise in inhibiting the proliferation of various cancer cell lines, including prostate cancer. Mechanisms include inducing apoptosis and inhibiting cell cycle progression.

Pharmaceutical Development

Drug Discovery

- Ongoing research explores the compound's potential as a pharmaceutical intermediate. Its unique structure may lead to the development of novel therapeutic agents targeting various diseases, including infections and cancers.

Agrochemical Applications

Pesticide Development

- The compound is investigated for its potential use in developing agrochemicals, particularly pesticides. Its biological activity may contribute to creating effective agents for pest control in agriculture.

Material Science

OLED Materials

- Recent studies have identified this compound as a candidate for organic light-emitting diode (OLED) applications. Its properties may enhance the performance of OLED devices through improved efficiency and stability .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Synthesis | Building Block | Used in synthesizing complex heterocycles; undergoes oxidation and substitution reactions. |

| Biological Research | Antimicrobial Properties | Exhibits significant antimicrobial activity; enhances interaction with targets. |

| Anti-inflammatory Effects | Potential modulation of inflammatory pathways; mechanisms under investigation. | |

| Anticancer Activity | Inhibits proliferation in cancer cell lines; induces apoptosis. | |

| Pharmaceutical | Drug Discovery | Explored as a pharmaceutical intermediate; potential for novel therapeutics. |

| Agrochemicals | Pesticide Development | Investigated for use in developing effective pest control agents. |

| Material Science | OLED Materials | Candidate for enhancing OLED device performance through stability improvements. |

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Cancer Research

In vitro studies have shown that specific derivatives can significantly reduce cell viability in prostate cancer models, suggesting that further exploration into their mechanisms could lead to promising anticancer therapies.

作用机制

The mechanism by which (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

相似化合物的比较

Structural Analogs with Alkyl Substitutions

Variations in alkyl substituents on the pyrazole ring significantly influence physicochemical properties:

The hydroxymethyl group in the target compound distinguishes it from analogs with non-polar substituents.

Functional Group Variations

The presence of different functional groups alters reactivity and biological activity:

Key Insight: The hydroxymethyl group in this compound offers unique reactivity, such as oxidation to carboxylic acids or esterification, unlike ketone or amine analogs.

Halogen-Substituted Pyrazole Derivatives

Chlorine substitution is common, but positional changes impact electronic effects:

Key Insight : Chlorine at the 4-position on the pyrazole ring (as in the target compound) optimizes steric and electronic effects for interactions in biological systems.

生物活性

(4-chloro-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chloro substituent and a pyrazole ring, suggests various interactions with biological targets, which can lead to significant therapeutic applications.

The molecular formula of this compound is . It can be synthesized through several methods, typically involving the reaction of 4-chloro-1-methylpyrazole with formaldehyde under basic conditions. The synthesis often yields a pale-orange solid, which can be purified through column chromatography .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could make it useful in treating inflammatory diseases.

- Antitumor Activity : There is emerging evidence that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells .

The biological effects of this compound are believed to stem from its interaction with specific enzymes and receptors. The chloro group enhances its binding affinity to molecular targets, potentially leading to the inhibition or activation of critical biochemical pathways .

Antitumor Activity

A study focused on the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against several cancer types. For instance, derivatives showed promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Structure–Activity Relationship (SAR)

Research into the SAR of pyrazole compounds has revealed that modifications to the pyrazole ring can significantly impact biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against specific targets while maintaining low toxicity levels in mammalian systems .

Data Table: Biological Activity Summary

准备方法

General Synthetic Approach

The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol generally starts from pyrazole or substituted pyrazole precursors. The key steps include:

- Introduction of the methyl group at the N-1 position of the pyrazole ring.

- Selective chlorination at the 4-position of the pyrazole ring.

- Installation of the hydroxymethyl (-CH2OH) group at the 5-position.

Due to the lack of widely detailed specific synthesis protocols for this exact compound, synthetic routes analogous to related pyrazole derivatives provide insight into plausible preparation methods.

Preparation via Substituted Pyrazole Intermediates

A common strategy involves starting with a pyrazole derivative such as 1-methylpyrazole, followed by selective chlorination and subsequent hydroxymethylation.

Step 1: N-Methylation of Pyrazole

The pyrazole ring is methylated at the nitrogen atom using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Step 2: Selective Chlorination

Chlorination at the 4-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS), controlling reaction conditions to avoid over-chlorination or substitution at other positions.

Step 3: Hydroxymethylation

Introduction of the hydroxymethyl group at the 5-position is typically accomplished via formylation followed by reduction:

- Formylation of the 5-position using reagents like paraformaldehyde or formaldehyde under acidic or basic catalysis.

- Reduction of the aldehyde intermediate to the corresponding alcohol using mild reducing agents such as sodium borohydride.

Alternative Synthetic Routes

Some synthetic routes reported for structurally related pyrazole methanol derivatives involve:

-

Starting from hydrazine derivatives and β-ketoesters or β-diketones to form the pyrazole ring with appropriate substitution, followed by functional group transformations to install chlorine and hydroxymethyl groups.

-

Protecting groups may be employed during multi-step synthesis to prevent side reactions, especially when sensitive functional groups are present.

Research Findings and Data Summary

While detailed experimental procedures specific to this compound are scarce, the following table summarizes typical reagents and conditions used in the preparation of similar pyrazole-based hydroxymethyl compounds:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Methylation | Methyl iodide, K2CO3, acetone, reflux | Methylates pyrazole nitrogen selectively |

| Chlorination | N-Chlorosuccinimide (NCS), CH2Cl2, 0°C | Electrophilic substitution at 4-position |

| Formylation | Paraformaldehyde, acid/base catalyst | Introduces aldehyde group at 5-position |

| Reduction | NaBH4, methanol or ethanol, 0-25°C | Converts aldehyde to hydroxymethyl group |

Industrial and Laboratory Considerations

-

Careful control of reaction temperature, solvent choice, and stoichiometry is essential to maximize yield and minimize by-products.

-

Reagents like methyl iodide and chlorinating agents require handling under strict safety protocols due to toxicity and reactivity.

-

The multi-step synthesis involving sensitive intermediates may require optimization for industrial-scale production.

Summary Table of Key Physicochemical Data (from Vulcanchem)

| Property | Value |

|---|---|

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.57 g/mol |

| CAS Number | 1310379-29-3 |

| IUPAC Name | (4-chloro-2-methylpyrazol-3-yl)methanol |

| SMILES | CN1C(=C(C=N1)Cl)CO |

Literature and Patent Insights

- No direct patents or publications detailing the exact synthesis of this compound were found in the reviewed sources.

- Related pyrazole derivatives' syntheses, such as methylated and chlorinated pyrazoles, provide a foundation for the preparation methods.

- Patent WO2015063709A1 describes processes for pyrazole derivatives but focuses on phenyl-substituted pyrazoles and piperazine derivatives, which differ structurally from the target compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol, and what reaction conditions are critical for high-purity yields?

- Methodological Answer : The synthesis typically involves functionalizing pyrazole precursors. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or condensation reactions. A common approach is reacting a chlorinated pyrazole intermediate with methanol derivatives under reflux conditions (e.g., ethanol or THF solvents at 70–90°C). Purification via recrystallization or column chromatography is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted starting materials or over-chlorinated species .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns and methanol group integration. The chloro and methyl groups on the pyrazole ring produce distinct splitting patterns .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. How can the reactivity of the methanol group in this compound be leveraged for further functionalization?

- Methodological Answer : The hydroxyl group can undergo esterification, etherification, or oxidation. For example:

- Esterification : React with acyl chlorides in anhydrous DCM using DMAP as a catalyst.

- Oxidation : Use PCC or Jones reagent to convert the methanol group to a carbonyl, enabling subsequent Schiff base formation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions involving this compound?

- Methodological Answer :

- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction times and improve homogeneity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis to remove traces.

- Catalysis : Explore Pd-catalyzed cross-coupling to introduce substituents without side reactions .

- Troubleshooting : Low yields often result from moisture sensitivity; use anhydrous conditions and molecular sieves .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/X-ray data with DFT calculations (e.g., Gaussian or ORCA) to assess conformational stability.

- Dynamic Effects : Consider temperature-dependent NMR to detect rotamers or tautomers not evident in static models .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) using fluorometric or colorimetric assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves .

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines to establish IC values. Validate selectivity via comparative studies with non-target cells .

Q. How can computational tools predict the intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structure data (e.g., PDB files) to model ligand-protein interactions. Focus on hydrogen bonds between the methanol group and active-site residues .

- MD Simulations : Run GROMACS simulations to assess stability of host-guest complexes (e.g., with cyclodextrins) over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。